3-Hydroxypyrazine-2-carbonitrile is a heterocyclic organic compound containing both a pyrazine ring and a nitrile group. It serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals. It acts as a key intermediate in the multi-step synthesis of various biologically active compounds. [, , , , , ]
Another method utilizes 6-bromo-3-hydroxypyrazine-2-carboxamide as the starting material and involves four steps to synthesize the compound, offering an overall 65% molar yield. The key intermediate, 3,6-difluoropyrazine-2-carbonitrile, is synthesized through the reaction of 3,6-dichloropyrazine-2-carbonitrile with potassium fluoride, employing tetrabutyl-ammonium bromide (TBAB) as a phase transfer catalyst in a toluene and DMSO solvent system at reflux temperature (120°C). []
The molecular structure of 3-Hydroxypyrazine-2-carbonitrile has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). [, ]
Crystallographic studies reveal that the molecule exists in a nearly planar conformation. [] An intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the pyrazine ring contributes to the planar arrangement. The crystal packing of the molecule is primarily governed by hydrogen bonding and π-π stacking interactions.
While the specific mechanism of action of 3-Hydroxypyrazine-2-carbonitrile is dependent on the target molecule and the final compound synthesized, its derivatives often exhibit biological activity by interacting with specific enzymes or receptors. For example, favipiravir, a derivative, is known to inhibit RNA polymerase. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6